molecular formula C22H19ClN2O2S B11371337 N-(4-chlorophenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide

N-(4-chlorophenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide

Cat. No.: B11371337
M. Wt: 410.9 g/mol
InChI Key: LJHIVFWIYNBMEI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

N-(4-chlorophenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with various substitutions, such as:

Uniqueness

N-(4-chlorophenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and other fields .

Properties

Molecular Formula

C22H19ClN2O2S

Molecular Weight

410.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-4,6-dimethyl-2-phenacylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C22H19ClN2O2S/c1-14-12-15(2)24-22(28-13-19(26)16-6-4-3-5-7-16)20(14)21(27)25-18-10-8-17(23)9-11-18/h3-12H,13H2,1-2H3,(H,25,27)

InChI Key

LJHIVFWIYNBMEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC2=CC=C(C=C2)Cl)SCC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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